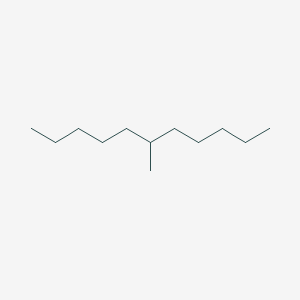
6-Methylundecane
Description
6-Methylundecane (CAS 17302-33-9) is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol . Its IUPAC name reflects the methyl group substitution at the sixth carbon of an undecane backbone. Key physicochemical properties include:
- Boiling point: 206.1°C (calculated)
- Density: 0.75 g/cm³ (calculated)
- Refractive index: 1.421 (calculated)
- Flash point: 59.4°C (calculated) .
The compound’s structure, represented by the SMILES notation C(CCC(CCCCC)C)CC, highlights its branching pattern, which influences its physical behavior and industrial applications .
Properties
CAS No. |
17302-33-9 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
6-methylundecane |
InChI |
InChI=1S/C12H26/c1-4-6-8-10-12(3)11-9-7-5-2/h12H,4-11H2,1-3H3 |
InChI Key |
VPYZCUCKYWHJGX-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)CCCCC |
Canonical SMILES |
CCCCCC(C)CCCCC |
Synonyms |
6-methylundecane |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Branching Effects : Increased branching (e.g., 5,7-dimethylundecane) reduces molecular symmetry, typically lowering melting points compared to linear alkanes. However, boiling points may vary unpredictably due to intermolecular interactions .
- Functional Groups : The presence of a double bond in 6-methyl-(E)-3-undecene introduces rigidity and reduces saturation, likely lowering its boiling point relative to this compound . Chlorination (6-chloroundecane) increases molecular polarity, enhancing reactivity in substitution reactions .
Homologous Series Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Chain Length | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| This compound | C₁₂H₂₆ | 170.33 | 17302-33-9 | C12 | 206.1 (calc.) | 0.75 (calc.) |
| 6-Methyloctadecane | C₁₉H₄₀ | 268.52 | 10544-96-4 | C19 | Not reported | 0.783 (pred.) |
| n-Undecane | C₁₁H₂₄ | 156.31 | 1120-21-4 | Linear C11 | 196 (lit.) | 0.74 (lit.) |
Key Observations :
- Chain Length : Longer chains (e.g., 6-methyloctadecane, C19) exhibit higher molecular weights and densities due to increased van der Waals interactions. Their boiling points generally rise with chain length .
- Branching vs. Linearity : this compound’s branched structure lowers its density (0.75 g/cm³) compared to linear n-undecane (0.74 g/cm³), but the effect is minimal due to similar chain lengths .
Research Findings and Industrial Relevance
- Synthetic Utility: Halogenated derivatives like 6-chloroundecane serve as intermediates in organometallic synthesis, while unsaturated analogs (e.g., 6-methyl-(E)-3-undecene) may act as monomers in polymer chemistry .
- Thermodynamic Data : The melting point of this compound (209.3 K) was experimentally determined, though uncertainties (±2 K) highlight the need for further validation .
- Safety Profile: Limited toxicological data exist for this compound, mirroring broader gaps in chronic health effect studies for undecane derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


